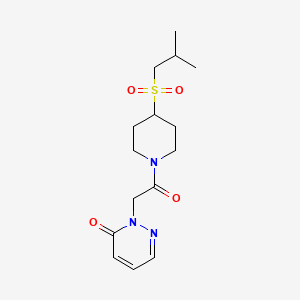

3,5-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which is a core structure in the compound, has been a subject of considerable interest due to their diverse biological activities and photochemical properties . The synthesis often involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Applications De Recherche Scientifique

Anticancer Activity

One area of research involves the synthesis and evaluation of compounds for their anticancer properties. For example, the study of substituted 4-aminopiperidines and 3-aminopyrrolidines as potent melanin-concentrating hormone receptor 1 (MCH-R1) antagonists for obesity treatment shows structural modifications leading to high binding affinity to MCH receptor, which could be related to the anticancer potential of similar compounds (Kim et al., 2006). Additionally, the synthesis, characterization, and anticancer evaluation of benzimidazole derivatives show moderate activity against breast cancer cell lines, highlighting the therapeutic potential of structurally related compounds (Salahuddin et al., 2014).

Cognitive Enhancement and Neuroprotection

Studies on cognitive enhancing agents, such as 1-bicycloaryl-2-(omega-aminoalkoxy)ethanols, have demonstrated antiamnestic (AA) and antihypoxic (AH) activities, suggesting potential for neuroprotective applications (Ono et al., 1995). This indicates that similar compounds may offer benefits in enhancing cognitive functions and protecting against neuronal damage.

Chemotherapeutic Applications

The synthesis and evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety have shown significant cytotoxic activity against various cancer cell lines. These compounds induce apoptosis and arrest the cell cycle, suggesting their potential as chemotherapeutic agents (Ravichandiran et al., 2019).

Mechanism Elucidation and Synthetic Applications

Research on the synthesis of benzo[c]phenanthridines and related compounds through intramolecular cyclization of enamides has contributed to understanding the mechanisms underlying the formation of these complex molecules. This knowledge is crucial for developing new synthetic routes and applications in medicinal chemistry (Sotomayor et al., 1994).

Antitubercular Agents

The ultrasound-assisted synthesis of benzamide derivatives has shown promising anti-tubercular activity, indicating the potential of such compounds in treating tuberculosis (Nimbalkar et al., 2018).

Orientations Futures

The future directions in the research of “3,5-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide” and similar compounds could involve the development of more ecofriendly, safe, and atom economical approaches for their synthesis . Additionally, their potential biological activities could be explored further .

Mécanisme D'action

Target of Action

It’s known that 1,8-naphthyridines, a class of compounds to which this compound belongs, have diverse biological activities . They have been used in the treatment of bacterial infections and are under clinical investigations for other applications .

Mode of Action

A related naphthyridine analog, voreloxin, is known to intercalate dna in the presence of topoisomerase ii, resulting in selective, replication-dependent dna damage, irreversible g2 arrest, and rapid apoptosis . It’s possible that 3,5-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide may have a similar mode of action.

Propriétés

IUPAC Name |

3,5-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c1-28-18-11-17(12-19(14-18)29-2)23(27)26-22-20(15-7-4-3-5-8-15)13-16-9-6-10-24-21(16)25-22/h3-14H,1-2H3,(H,24,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCZEXWRHVTEQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=C(C=C3C=CC=NC3=N2)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Ethoxyphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2513614.png)

![N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2513618.png)

![1-((4-chlorophenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2513621.png)

![N-(3-fluoro-4-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2513622.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B2513625.png)

![2-ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2513626.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2513630.png)